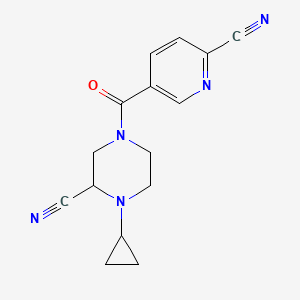
4-(6-Cyanopyridine-3-carbonyl)-1-cyclopropylpiperazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Cyanopyridine-3-carbonyl)-1-cyclopropylpiperazine-2-carbonitrile, also known as CPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. CPPC is a heterocyclic compound that contains a pyridine ring and a piperazine ring.
作用機序
4-(6-Cyanopyridine-3-carbonyl)-1-cyclopropylpiperazine-2-carbonitrile acts as a selective ligand for the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum and plasma membrane of cells. The sigma-1 receptor is involved in the regulation of various cellular processes such as calcium signaling, ion channel activity, and neurotransmitter release. 4-(6-Cyanopyridine-3-carbonyl)-1-cyclopropylpiperazine-2-carbonitrile binds to the sigma-1 receptor with high affinity and selectivity, leading to the modulation of its activity.
Biochemical and Physiological Effects
4-(6-Cyanopyridine-3-carbonyl)-1-cyclopropylpiperazine-2-carbonitrile has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, ion channel activity, and neurotransmitter release. 4-(6-Cyanopyridine-3-carbonyl)-1-cyclopropylpiperazine-2-carbonitrile has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease. In addition, 4-(6-Cyanopyridine-3-carbonyl)-1-cyclopropylpiperazine-2-carbonitrile has been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
The advantages of using 4-(6-Cyanopyridine-3-carbonyl)-1-cyclopropylpiperazine-2-carbonitrile in lab experiments include its high affinity and selectivity for the sigma-1 receptor, making it a valuable tool for the study of this receptor. 4-(6-Cyanopyridine-3-carbonyl)-1-cyclopropylpiperazine-2-carbonitrile is also relatively easy to synthesize and purify, making it readily available for research purposes.
The limitations of using 4-(6-Cyanopyridine-3-carbonyl)-1-cyclopropylpiperazine-2-carbonitrile in lab experiments include its potential toxicity and limited solubility in aqueous solutions. In addition, 4-(6-Cyanopyridine-3-carbonyl)-1-cyclopropylpiperazine-2-carbonitrile has a relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the study of 4-(6-Cyanopyridine-3-carbonyl)-1-cyclopropylpiperazine-2-carbonitrile. One direction is the development of new analogs with improved pharmacological properties, such as increased sigma-1 receptor affinity and selectivity. Another direction is the investigation of the potential therapeutic applications of 4-(6-Cyanopyridine-3-carbonyl)-1-cyclopropylpiperazine-2-carbonitrile and its analogs in various diseases such as cancer, depression, and pain. Finally, the study of the sigma-1 receptor and its role in various cellular processes is an ongoing area of research that may lead to the development of new drugs for various diseases.
合成法
The synthesis of 4-(6-Cyanopyridine-3-carbonyl)-1-cyclopropylpiperazine-2-carbonitrile involves the reaction of 6-cyanonicotinoyl chloride with cyclopropylpiperazine in the presence of a base such as triethylamine. This reaction leads to the formation of 4-(6-Cyanopyridine-3-carbonyl)-1-cyclopropylpiperazine-2-carbonitrile, which can be purified using column chromatography. The yield of 4-(6-Cyanopyridine-3-carbonyl)-1-cyclopropylpiperazine-2-carbonitrile can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
科学的研究の応用
4-(6-Cyanopyridine-3-carbonyl)-1-cyclopropylpiperazine-2-carbonitrile has shown potential applications in various research fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 4-(6-Cyanopyridine-3-carbonyl)-1-cyclopropylpiperazine-2-carbonitrile has been used as a tool to study the function of sigma-1 receptors, which are involved in the regulation of various cellular processes such as calcium signaling and neurotransmitter release. 4-(6-Cyanopyridine-3-carbonyl)-1-cyclopropylpiperazine-2-carbonitrile has also been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease.
In pharmacology, 4-(6-Cyanopyridine-3-carbonyl)-1-cyclopropylpiperazine-2-carbonitrile has been used as a ligand for the sigma-1 receptor, which is a promising target for the development of new drugs for various diseases such as cancer, depression, and pain. 4-(6-Cyanopyridine-3-carbonyl)-1-cyclopropylpiperazine-2-carbonitrile has shown high affinity and selectivity for the sigma-1 receptor, making it a valuable tool for the study of this receptor.
In medicinal chemistry, 4-(6-Cyanopyridine-3-carbonyl)-1-cyclopropylpiperazine-2-carbonitrile has been used as a starting material for the synthesis of various analogs with improved pharmacological properties. For example, 4-(6-Cyanopyridine-3-carbonyl)-1-cyclopropylpiperazine-2-carbonitrile analogs have been developed with enhanced sigma-1 receptor affinity and selectivity, making them potential drug candidates for the treatment of various diseases.
特性
IUPAC Name |
4-(6-cyanopyridine-3-carbonyl)-1-cyclopropylpiperazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c16-7-12-2-1-11(9-18-12)15(21)19-5-6-20(13-3-4-13)14(8-17)10-19/h1-2,9,13-14H,3-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUJBRQEPOVIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2C#N)C(=O)C3=CN=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Cyanopyridine-3-carbonyl)-1-cyclopropylpiperazine-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

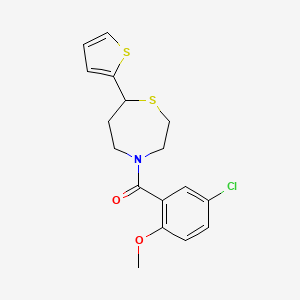
![3,7-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2773493.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2773494.png)
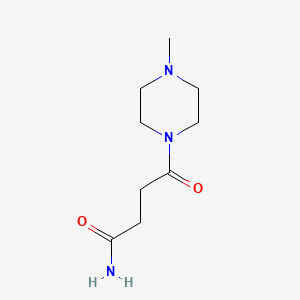
![Benzo[d]thiazol-6-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2773496.png)

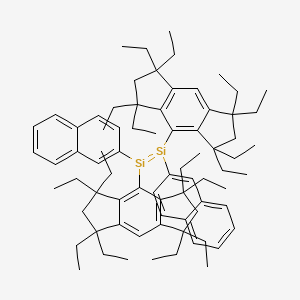
![5-[(2-Chloroprop-2-en-1-yl)(cyano)amino]-2-fluorobenzonitrile](/img/structure/B2773504.png)
![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B2773505.png)
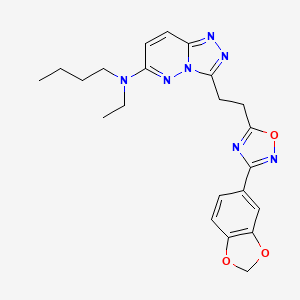
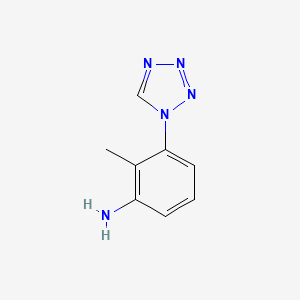
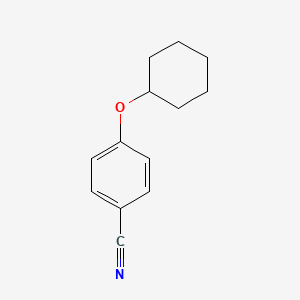
![2-{[3-(2-Chlorobenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl]sulfanyl}acetonitrile](/img/structure/B2773511.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2773514.png)